molecular formula C24H25ClN6 B11281394 6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11281394
M. Wt: 432.9 g/mol
InChI Key: WABBNKALGNPRNO-UHFFFAOYSA-N
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Description

6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the substituted pyrazolo[3,4-d]pyrimidine with 1-methylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacologically active agent, possibly targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the pyrazolo[3,4-d]pyrimidine core.

    3-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different core structures.

Uniqueness

6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its combination of the pyrazolo[3,4-d]pyrimidine core with the benzylpiperidine and chlorophenyl groups. This unique structure may confer specific biological activities not seen in other similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C24H25ClN6

Molecular Weight

432.9 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C24H25ClN6/c1-30-23-21(16-26-30)22(27-20-9-5-8-19(25)15-20)28-24(29-23)31-12-10-18(11-13-31)14-17-6-3-2-4-7-17/h2-9,15-16,18H,10-14H2,1H3,(H,27,28,29)

InChI Key

WABBNKALGNPRNO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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